Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride
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Overview
Description
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C9H16N2O2·2HCl. It is known for its unique structure, which includes a cyclopropane ring and a piperazine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by the piperazine.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the piperazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The cyclopropane ring may also contribute to the compound’s biological activity by providing structural rigidity and influencing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate: The free base form without the dihydrochloride salt.
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid: A similar compound with a carboxylic acid group instead of an ester.
Cyclopropane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride is unique due to its combination of a cyclopropane ring and a piperazine moiety, which imparts distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
This compound’s versatility and potential for modification make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-13-8(12)9(2-3-9)11-6-4-10-5-7-11;;/h10H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URECKXQBVSRRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309467-03-4 |
Source
|
Record name | methyl 1-(piperazin-1-yl)cyclopropane-1-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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